(2E)-3-(pyrazin-2-yl)prop-2-enoic acid
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Overview
Description
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid is a chemical compound with the molecular formula C7H6N2O2 and a molecular weight of 150.13 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyrazine ring attached to a prop-2-enoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid typically involves the reaction of pyrazine derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of pyrazine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2-carboxylic acid, while reduction could produce pyrazine-2-ylpropan-2-ol.
Scientific Research Applications
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(pyrazin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular processes, such as inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- Pyrazine-2-carboxylic acid
- Pyrazine-2-carboxaldehyde
- Pyrazine-2-ylpropan-2-ol
Comparison
(2E)-3-(pyrazin-2-yl)prop-2-enoic acid is unique due to its prop-2-enoic acid moiety, which imparts distinct chemical properties and reactivity compared to other pyrazine derivatives. This uniqueness makes it valuable in specific research applications where other pyrazine compounds may not be suitable .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-pyrazin-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11) |
InChI Key |
FQBJLSSHYOOFSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C=CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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